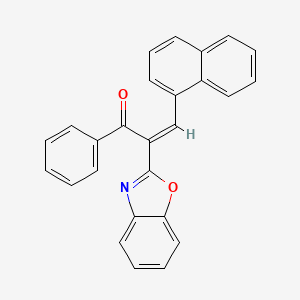
N-(2-methoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a trimethylphenoxy group linked by an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyaniline and 2,4,6-trimethylphenol.
Formation of Intermediate: The 2,4,6-trimethylphenol is first converted to 2,4,6-trimethylphenoxyacetyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amide Formation: The resulting 2,4,6-trimethylphenoxyacetyl chloride is then reacted with 2-methoxyaniline in the presence of a base such as triethylamine (TEA) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially leading to further oxidation products.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), or halogenation using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of N-(2-methoxyphenyl)-2-(2,4,6-trimethylphenoxy)ethylamine.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-(2-methoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(2-methoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects.
Chemical Reactivity: The compound’s functional groups allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-2-phenoxyacetamide: Lacks the trimethyl groups, leading to different reactivity and properties.
N-(2-hydroxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide: The methoxy group is replaced with a hydroxyl group, affecting its chemical behavior.
Uniqueness
N-(2-methoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide is unique due to the presence of both methoxy and trimethyl groups, which confer specific steric and electronic properties. These features make it particularly interesting for applications requiring precise molecular interactions and stability.
Properties
CAS No. |
431893-43-5 |
|---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide |
InChI |
InChI=1S/C18H21NO3/c1-12-9-13(2)18(14(3)10-12)22-11-17(20)19-15-7-5-6-8-16(15)21-4/h5-10H,11H2,1-4H3,(H,19,20) |
InChI Key |
GTGXVZDLMADHTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC=CC=C2OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12160663.png)
![4-({1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B12160669.png)
![4-[({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoic acid](/img/structure/B12160671.png)
![1-Piperazineethanol, alpha-[(4-methoxyphenoxy)methyl]-4-(phenylmethyl)-](/img/structure/B12160678.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pyridine-4-carboxamide](/img/structure/B12160690.png)
![N-[2-(4-chlorobenzoyl)phenyl]-2-(morpholin-4-yl)propanamide](/img/structure/B12160700.png)
![(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12160712.png)
![2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B12160719.png)

![N-(2,4-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12160728.png)



